3-Methyl-1,2-butanediol, (2R)-
Description
Significance of Chiral Diols in Chemical Synthesis and Biological Systems
Chiral diols, which are molecules containing two hydroxyl (-OH) groups attached to a chiral framework, are of paramount importance in both chemical and biological contexts. alfachemic.com Their utility in chemical synthesis is extensive, where they serve as valuable chiral building blocks, auxiliaries, and ligands for asymmetric catalysis. alfachemic.comacs.org In asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, a feat often accomplished by employing chiral catalysts or starting materials that guide the reaction pathway. springernature.com Chiral diols excel in this role; their hydroxyl groups can coordinate to metal centers, creating a defined chiral environment that influences the stereochemical outcome of reactions such as hydrogenations, oxidations, and aldol (B89426) condensations. alfachemic.comnih.gov Well-known examples like BINOL and TADDOL derivatives are widely used to induce high levels of enantioselectivity. nih.gov
The significance of chirality extends profoundly into biological systems. pressbooks.pub Proteins, carbohydrates, and nucleic acids are all chiral, and the enzymes that catalyze biochemical reactions are themselves chiral entities. pressbooks.pub This inherent chirality means that biological systems can readily distinguish between enantiomers of a molecule, often leading to vastly different physiological responses. One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. Consequently, the ability to synthesize single-enantiomer compounds is a critical objective in medicinal chemistry and drug development. nih.govresearchgate.net Chiral diols are not only found in numerous natural products but are also key intermediates in the synthesis of a wide array of biologically active molecules. acs.org
The Unique Stereochemical Configuration of (2R)-3-Methyl-1,2-butanediol
(2R)-3-Methyl-1,2-butanediol is a five-carbon diol with the molecular formula C5H12O2. ncats.ionih.gov Its structure features a chiral center at the second carbon atom, to which one of the hydroxyl groups is attached. The designation "(2R)" specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This means that when viewing the molecule with the lowest priority group (a hydrogen atom) pointing away, the sequence of the remaining substituents (hydroxyl, hydroxymethyl, and isopropyl groups) decreases in priority in a clockwise direction.
This precise three-dimensional arrangement is not merely a structural footnote; it is the defining feature of the molecule, dictating its interactions with other chiral molecules, including enzymes and catalysts. fiveable.me The presence of a single, defined stereocenter makes (2R)-3-Methyl-1,2-butanediol a valuable chiral building block. ncats.io In synthesis, this specific configuration can be transferred to new, more complex molecules, allowing chemists to control the stereochemical outcome of their reactions. springernature.com The physical and chemical properties of (2R)-3-Methyl-1,2-butanediol, such as its optical rotation and its behavior in chiral environments, are a direct consequence of this unique stereochemistry.
Table 1: Physicochemical Properties of 3-Methyl-1,2-butanediol
| Property | Value |
|---|---|
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.1476 g/mol |
| IUPAC Name | (2R)-3-methylbutane-1,2-diol |
| Stereochemistry | Absolute at C2 |
| Charge | 0 |
Scope and Research Imperatives for (2R)-3-Methyl-1,2-butanediol
The research landscape for (2R)-3-Methyl-1,2-butanediol is primarily focused on its application as a chiral synthon. The demand for enantiomerically pure pharmaceuticals and fine chemicals continues to drive research into efficient and novel methods for its synthesis and utilization. Current imperatives include the development of more sustainable and atom-economical synthetic routes to access this and other chiral diols. Biocatalysis, using enzymes like reductases or epoxide hydrolases, represents a promising avenue for producing enantiopure diols under mild conditions. alfachemic.com
Furthermore, there is ongoing interest in expanding the library of chiral ligands and organocatalysts derived from simple, accessible chiral building blocks like (2R)-3-Methyl-1,2-butanediol. organic-chemistry.org Researchers are exploring its incorporation into new catalytic systems to achieve high selectivity in a broader range of asymmetric transformations. sigmaaldrich.com The ultimate goal is to leverage its specific stereochemical information to solve complex synthetic challenges, enabling the construction of intricate molecular architectures with precise stereocontrol. Future work will likely involve its use as a starting material for the total synthesis of natural products and as a component in the development of novel functional materials where chirality imparts unique properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31612-62-1 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(2R)-3-methylbutane-1,2-diol |
InChI |
InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
HJJZIMFAIMUSBW-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)O |
Canonical SMILES |
CC(C)C(CO)O |
Origin of Product |
United States |
Stereochemical Foundations and Conformational Analysis of 3 Methyl 1,2 Butanediol
Elucidation of the (2R) Stereochemical Configuration
3-Methyl-1,2-butanediol possesses a single stereocenter at the second carbon atom (C2) of the butane chain. nih.govnih.gov The designation (2R) specifies the absolute configuration at this chiral center, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
To assign the configuration, the four groups attached to the C2 stereocenter are ranked based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority. The substituents attached to C2 are:
-OH (Oxygen, atomic number 8)
-CH(CH₃)₂ (Carbon, atomic number 6)
-CH₂OH (Carbon, atomic number 6)
-H (Hydrogen, atomic number 1)
The hydroxyl group (-OH) receives the highest priority (1) due to the oxygen atom. The hydrogen atom (-H) receives the lowest priority (4). Both the isopropyl group (-CH(CH₃)₂) and the hydroxymethyl group (-CH₂OH) are attached via carbon atoms. To break this tie, the atoms attached to these carbons are considered. The carbon of the isopropyl group is bonded to two other carbons and a hydrogen, while the carbon of the hydroxymethyl group is bonded to one oxygen and two hydrogens. Since oxygen has a higher atomic number than carbon, the -CH₂OH group is assigned priority (2), and the -CH(CH₃)₂ group is assigned priority (3).
With the priorities established, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. The sequence from the highest priority group (1) to the third-highest (3) is then traced. For (2R)-3-Methyl-1,2-butanediol, this sequence (OH → CH₂OH → CH(CH₃)₂) proceeds in a clockwise direction, hence the designation 'R' (from the Latin rectus for right). This specific stereoisomerism is crucial as different stereoisomers can exhibit distinct physical and chemical properties. fiveable.me
Intramolecular Interactions and Conformational Preferences in Vicinal Diols
Vicinal diols, also known as glycols, are characterized by two hydroxyl groups on adjacent carbon atoms. wikipedia.org The conformational preferences of these molecules are largely governed by the rotation around the C-C bond connecting these two functional groups. The interplay of various non-covalent interactions dictates the most stable spatial arrangements, or conformers.
A primary factor influencing the conformation of vicinal diols is the formation of an intramolecular hydrogen bond between the two hydroxyl groups. researchgate.net This interaction occurs when the hydrogen atom of one hydroxyl group (the donor) electrostatically attracts the lone pair of electrons on the oxygen atom of the second hydroxyl group (the acceptor).
This hydrogen bond typically stabilizes a gauche conformation, where the O-C-C-O dihedral angle is approximately 60°. uc.pt In this arrangement, the hydroxyl groups are brought into close proximity, allowing for the stabilizing interaction. In contrast, the anti (or trans) conformation, with an O-C-C-O dihedral angle of 180°, does not permit intramolecular hydrogen bonding. Consequently, in the gas phase or in non-polar solvents, the gauche conformer is often the most stable. uc.pt The energy of this intramolecular bond can range from 5 to 25 kJ/mol. stackexchange.com
The choice of solvent significantly impacts the hydrogen bonding network. In polar, protic solvents such as water, the diol molecules can form stronger intermolecular hydrogen bonds with the solvent molecules. This competition can weaken or disrupt the intramolecular hydrogen bond, potentially leading to a different conformational equilibrium than observed in non-polar environments. semanticscholar.orgrsc.org
| Solvation Environment | Dominant Hydrogen Bonding | Favored Conformation |
|---|---|---|
| Gas Phase / Non-polar Solvent (e.g., CCl₄) | Intramolecular (OH···O) | Gauche |
| Polar Aprotic Solvent (e.g., Acetone) | Mixed Intra- and Intermolecular | Equilibrium of Gauche and Anti |
| Polar Protic Solvent (e.g., Water, Ethanol) | Intermolecular (Diol-Solvent) | Less preference for Gauche; increased population of Anti |
While hydrogen bonding favors a gauche arrangement, other forces also influence the conformational dynamics. Steric and electronic effects play a crucial role in determining the final conformational landscape. chemrxiv.orgamazonaws.comchemrxiv.org
Steric Effects : These arise from repulsive forces between electron clouds of bulky groups that are brought into close proximity. chemrxiv.org In 3-Methyl-1,2-butanediol, the gauche conformation can lead to steric strain between the relatively large isopropyl group on C2 and the hydroxymethyl group on C1. The molecule must balance the stabilization gained from the intramolecular hydrogen bond against the destabilization from this steric repulsion. stackexchange.com The most stable conformer will be the one that optimizes this balance.
Computational Approaches to Conformational Studies
Investigating the complex potential energy surface of flexible molecules like 3-Methyl-1,2-butanediol often requires computational chemistry methods. These techniques allow for the detailed exploration of conformational energies and dynamics that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.gov For conformational analysis, DFT is employed to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation between conformers. iau.ir
Studies on analogous vicinal diols, such as 2,3-butanediol (B46004), have utilized DFT methods like B3LYP with the 6-311++G** basis set to map the potential energy surface. uc.pt These calculations consistently show that conformers with a gauche O-C-C-O dihedral angle, which allows for an intramolecular hydrogen bond, are the most stable structures in the gas phase. uc.pt The calculations can provide precise data on bond lengths, bond angles, dihedral angles, and, most importantly, the relative energies of different conformers.
| Conformer | O-C-C-O Dihedral Angle | Key Interaction | Relative Energy (kJ/mol) |
|---|---|---|---|
| Gauche (H-bonded) | ~60° | Intramolecular H-bond | 0.0 (Reference) |
| Gauche (non-H-bonded) | ~60° | Steric/Electronic Effects | 4.0 - 6.0 |
| Anti/Trans | ~180° | Minimized Steric Repulsion | 6.0 - 10.0 |
Note: The values are illustrative for a typical vicinal diol in the gas phase, based on findings for similar molecules. uc.pt
While DFT calculations are excellent for determining the properties of static conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. colab.ws MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational transitions and the influence of the surrounding environment. nih.gov
A key application of MD is to study the effect of different solvents on conformational preferences. rsc.org By placing the diol molecule in a simulation box filled with explicit solvent molecules (e.g., water, hexane, or chloroform), researchers can directly observe how solute-solvent interactions affect the intramolecular forces. cardiff.ac.uk For example, MD simulations can demonstrate how, in a polar protic solvent, the intramolecular hydrogen bond of the diol is frequently broken and reformed as the hydroxyl groups interact with surrounding water molecules. nih.gov This leads to a different distribution of conformers compared to a simulation in a non-polar solvent, where the intramolecular hydrogen bond would remain more persistent.
Spectroscopic Techniques for Conformational Characterization
The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a chiral molecule like (2R)-3-Methyl-1,2-butanediol, understanding its conformational preferences is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared) Spectroscopy, are powerful tools for elucidating the conformational landscape of such molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, is a cornerstone technique for determining the relative orientation of atoms in a molecule through the analysis of spin-spin coupling constants. The vicinal coupling constant (³J), which arises from the interaction of two protons separated by three bonds, is particularly sensitive to the dihedral angle (φ) between these protons. This relationship is described by the Karplus equation, which provides a correlation between the magnitude of ³J and the dihedral angle. miamioh.edu
In the context of (2R)-3-Methyl-1,2-butanediol, the dihedral angle of greatest interest is that around the C1-C2 bond, which influences the relative positions of the hydroxyl groups and the alkyl substituents. The protons on C1 and C2 are vicinal, and the magnitude of the coupling constant between them (³J_H1,H2) can provide insight into the predominant conformation (e.g., gauche or anti) around this bond.
Generally, a larger coupling constant (typically in the range of 8-14 Hz) is indicative of an anti-periplanar arrangement (φ ≈ 180°), while smaller coupling constants (typically 1-5 Hz) suggest a gauche relationship (φ ≈ 60°). oup.com By measuring the ³J_H1,H2 coupling constant, the equilibrium between different rotamers of (2R)-3-Methyl-1,2-butanediol can be assessed.
Table 1: Illustrative Karplus Correlation for H-C1-C2-H in (2R)-3-Methyl-1,2-butanediol Disclaimer: The following data is illustrative and based on typical values for vicinal diols, as specific experimental data for (2R)-3-Methyl-1,2-butanediol is not readily available in the cited literature.
| Conformation | Dihedral Angle (φ) | Expected ³J_H1,H2 (Hz) |
| Anti | ~180° | 8 - 14 |
| Gauche | ~60° | 1 - 5 |
Vibrational Spectroscopy (IR) for Conformer Identification in Isolated Systems
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful method for identifying different conformers of a molecule, especially in isolated environments such as in the gas phase or within an inert matrix at low temperatures (matrix isolation). uc.pt In these conditions, intermolecular interactions are minimized, allowing for the observation of distinct spectral features corresponding to individual conformers.
For molecules containing hydroxyl (-OH) groups like (2R)-3-Methyl-1,2-butanediol, the O-H stretching vibration is particularly sensitive to the local environment, including the presence of intramolecular hydrogen bonds. Different conformers can exhibit distinct O-H stretching frequencies. For instance, a conformer with an intramolecular hydrogen bond between the two hydroxyl groups will show a red-shifted (lower frequency) and often broader O-H stretching band compared to a conformer where no such interaction exists.
Studies on analogous molecules, such as 2,3-butanediol, have successfully employed matrix-isolation IR spectroscopy to identify and characterize different conformers based on their unique vibrational signatures. uc.ptresearchgate.net For (2R)-3-Methyl-1,2-butanediol, it is expected that different rotational isomers around the C1-C2 and C2-C3 bonds would lead to distinct IR spectra, particularly in the O-H stretching region.
Table 2: Expected IR Frequencies for O-H Stretching in Different Conformers of (2R)-3-Methyl-1,2-butanediol in an Isolated System Disclaimer: The following data is hypothetical and based on findings for similar vicinal diols, as specific experimental data for (2R)-3-Methyl-1,2-butanediol is not readily available in the cited literature.
| Conformer | Intramolecular H-Bond | Expected O-H Stretching Frequency (cm⁻¹) |
| Conformer A | Yes | ~3550 - 3600 |
| Conformer B | No | ~3650 - 3680 |
By combining computational modeling with experimental IR spectroscopy, it is possible to assign the observed spectral bands to specific conformers, providing a detailed picture of the conformational preferences of (2R)-3-Methyl-1,2-butanediol.
Applications of 2r 3 Methyl 1,2 Butanediol in Advanced Synthesis and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
The chirality of (2R)-3-Methyl-1,2-butanediol is a key feature that makes it a significant component in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. ontosight.ainih.gov Chiral molecules are crucial in pharmaceuticals and other biologically active compounds, as different enantiomers can have vastly different effects. ontosight.ai
Precursor in the Synthesis of Biologically Active Molecules
(2R)-3-Methyl-1,2-butanediol serves as a valuable precursor for the synthesis of various biologically active molecules. ontosight.ainih.gov Its defined stereochemistry is transferred to the final product, which is essential for the efficacy of many pharmaceuticals. ontosight.ai Chiral diols, such as this compound, are used as starting materials or key intermediates in the multi-step synthesis of complex drugs and agrochemicals. ontosight.ai The ability to introduce specific stereocenters is a fundamental requirement in modern medicinal chemistry, and (2R)-3-Methyl-1,2-butanediol provides a reliable way to achieve this.
Stereoselective Formation of Complex Organic Structures
The stereoselective formation of complex organic structures is a cornerstone of modern organic chemistry. (2R)-3-Methyl-1,2-butanediol and similar chiral diols are instrumental in achieving high levels of stereocontrol in chemical reactions. researchgate.net For instance, they can be used as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. This approach allows for the synthesis of intricate molecular architectures with a high degree of precision.
Utility in Polymer Science and Materials Development
The applications of (2R)-3-Methyl-1,2-butanediol extend into the field of polymer science, where it can be used to create polymers with specific, controlled three-dimensional structures. nih.govchemicalbook.comnist.gov
Monomer for Stereoregular Polymer Synthesis
As a chiral monomer, (2R)-3-Methyl-1,2-butanediol can be used to synthesize stereoregular polymers. These are polymers where the stereochemistry of the repeating units is consistent along the polymer chain. The regularity of the polymer structure can significantly influence its physical properties, such as crystallinity, melting point, and mechanical strength. The use of enantiomerically pure monomers like (2R)-3-Methyl-1,2-butanediol is a key strategy for producing polymers with well-defined and predictable properties. chemicalbook.comnist.gov
Enzymatic Polymerization Processes Utilizing Diols
Enzymatic polymerization is a green and sustainable approach to polymer synthesis. Lipases, a class of enzymes, have been shown to catalyze the polycondensation of diols and dicarboxylic acids to form polyesters. nist.govsci-hub.box (2R)-3-Methyl-1,2-butanediol can serve as a diol monomer in these enzymatic processes. This method offers several advantages over traditional chemical polymerization, including mild reaction conditions, high selectivity, and the potential to create biodegradable polymers. The use of bio-based monomers like (2R)-3-Methyl-1,2-butanediol in enzymatic polymerization aligns with the principles of green chemistry.
Biological Transformations and Roles of 3 Methyl 1,2 Butanediol in Non Human Systems
Microbial Metabolism and Production of Diols
Current research on microbial diol production is heavily concentrated on compounds like 2,3-butanediol (B46004), which is synthesized from pyruvate (B1213749) through the action of enzymes such as α-acetolactate synthase, α-acetolactate decarboxylase, and butanediol (B1596017) dehydrogenase. Extensive metabolic engineering efforts in organisms like Escherichia coli and Saccharomyces cerevisiae have targeted these pathways to enhance the production of specific stereoisomers of 2,3-butanediol for industrial applications.
However, a corresponding metabolic pathway for 3-Methyl-1,2-butanediol has not been identified in microorganisms. The Ehrlich pathway, which describes the catabolism of branched-chain amino acids like leucine, isoleucine, and valine into fusel alcohols (e.g., 3-methyl-1-butanol), represents a potential starting point for the biosynthesis of branched-chain diols. Conceptually, the deamination and decarboxylation of a branched-chain amino acid could yield a branched-chain aldehyde, which might then undergo further enzymatic reduction and hydroxylation to form a diol. One study has explored the microbial synthesis of branched-chain β,γ-diols, such as 4-methylpentane-2,3-diol, by harnessing and engineering pathways related to branched-chain amino acid metabolism. This research, while demonstrating the potential for microbial production of complex diols, does not describe the synthesis of 3-Methyl-1,2-butanediol.
There is no scientific literature available that identifies a natural biosynthetic pathway for (2R)-3-Methyl-1,2-butanediol in any microorganism.
Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic reactions within a cell and to understand how carbon is distributed among different pathways. While this methodology has been applied extensively to optimize the production of 2,3-butanediol, there are no published studies that have performed metabolic flux analysis on any microorganism producing 3-Methyl-1,2-butanediol.
The enzymes responsible for the biosynthesis of 2,3-butanediol, particularly butanediol dehydrogenases that catalyze the final reduction step, have been characterized in numerous microorganisms. These enzymes exhibit stereospecificity, leading to the production of different isomers of 2,3-butanediol. However, there is no information available on any enzyme that has been identified or characterized as being involved in the synthesis of (2R)-3-Methyl-1,2-butanediol.
Inter-organismal Interactions and Signaling Roles
Microbial volatile organic compounds (VOCs) are known to play a crucial role in mediating interactions between different organisms, including between microbes and plants.
Volatile compounds such as 2,3-butanediol and various fusel alcohols are produced by a wide range of soil microbes and have been shown to act as signaling molecules. These VOCs can be perceived by plants, leading to a variety of responses. For example, some microbial VOCs can promote plant growth by influencing root architecture and biomass accumulation. Fungi such as Cladosporium halotolerans have been shown to produce VOCs like 2-methyl-butanal and 3-methyl-butanal, which can enhance plant growth. However, there is no scientific evidence to suggest that (2R)-3-Methyl-1,2-butanediol is produced as a microbial VOC or that it plays any role in mediating plant-microbe interactions.
A key function of some microbial VOCs is the induction of systemic resistance in plants, which enhances their defense against a broad spectrum of pathogens. The (2R,3R)-stereoisomer of 2,3-butanediol, for instance, has been well-documented to elicit induced systemic resistance in model plants like Arabidopsis thaliana. This response often involves the priming of plant defense pathways. Despite the established role of related diols in plant signaling, no studies have reported any induction of systemic responses in model organisms upon exposure to (2R)-3-Methyl-1,2-butanediol.
Signaling Pathways Activated by Diol Metabolites
The interaction of microorganisms with plants is a complex interplay of chemical signals that can trigger a range of physiological responses in the plant, including growth promotion and enhanced defense mechanisms. Volatile organic compounds (VOCs) produced by soil microbes are key mediators in these interactions. While direct evidence for the signaling pathways activated by metabolites of (2R)-3-Methyl-1,2-butanediol is still limited, extensive research on the closely related compound, 2,3-butanediol, provides a valuable framework for understanding the potential mechanisms at play.
Microbial VOCs, including diols, can induce systemic resistance in plants, a state of heightened defense preparedness against a broad spectrum of pathogens and abiotic stresses. nih.govnih.gov This induced systemic resistance is often mediated by the plant's own hormone signaling pathways. The primary signaling pathways implicated in the plant's response to microbial diols are those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). researchgate.netmdpi.com
For instance, studies on the interaction between plants and bacteria that produce 2,3-butanediol have demonstrated an upregulation of genes associated with these hormone pathways. researchgate.net The specific stereoisomer of the diol can also influence the plant's response, suggesting a high degree of specificity in the plant's perception and signal transduction machinery. nih.gov
It is plausible that metabolites derived from (2R)-3-Methyl-1,2-butanediol could similarly modulate these critical plant signaling networks. The metabolism of this diol by either the plant itself or associated microorganisms could produce signaling molecules that are recognized by plant cell receptors. This recognition would then initiate a cascade of intracellular events, leading to the activation of transcription factors and the expression of defense-related genes.
Recent research on the microbial volatile 3-methyl-1-butanol, a compound structurally related to (2R)-3-Methyl-1,2-butanediol, has been shown to induce stomatal closure in Arabidopsis. This response involves the production of reactive oxygen species (ROS), the mitogen-activated protein kinase (MAPK) cascade, and the phytohormone abscisic acid (ABA), providing further insight into the complex signaling networks that can be triggered by such volatile compounds. nih.govresearchgate.netresearchgate.net
Table 1: Potential Signaling Pathways Influenced by Diol Metabolites in Plants
| Signaling Pathway | Key Components | Potential Role in Response to Diol Metabolites |
| Salicylic Acid (SA) | Salicylic Acid, NPR1, PR proteins | Induction of systemic acquired resistance (SAR) against biotrophic pathogens. |
| Jasmonic Acid (JA) | Jasmonic Acid, JAZ proteins, MYC2 | Regulation of defenses against necrotrophic pathogens and insects. |
| Ethylene (ET) | Ethylene, EIN2, ERF transcription factors | Synergistic or antagonistic interactions with SA and JA pathways to fine-tune defense responses. |
| Reactive Oxygen Species (ROS) | Superoxide, Hydrogen Peroxide | Acts as a secondary messenger in various signaling cascades, including stomatal closure and defense gene activation. |
| Mitogen-Activated Protein Kinase (MAPK) Cascade | MAPKKK, MAPKK, MAPK | Transduction of extracellular stimuli into intracellular responses, leading to the activation of transcription factors and defense mechanisms. |
| Abscisic Acid (ABA) | Abscisic Acid, PYR/PYL/RCAR receptors | Regulation of abiotic stress responses, including drought tolerance and stomatal closure. |
Advanced Analytical and Computational Methodologies in Diol Research
Analytical Techniques for Enantiomeric Purity and Isomeric Contentnih.govnih.gov
Determining the enantiomeric purity and isomeric content of chiral diols is fundamental for their application in fields like pharmaceuticals and stereoselective synthesis. acs.orghplc.eu This requires analytical techniques capable of distinguishing between subtle three-dimensional atomic arrangements.
Chiral Chromatography (GC, HPLC) for Stereoisomer Separationresearchgate.net
Chiral chromatography is an indispensable technique for the separation of enantiomers. sigmaaldrich.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can effectively separate the stereoisomers of 3-Methyl-1,2-butanediol when equipped with a chiral stationary phase (CSP). hplc.eugcms.cz The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and thus, separation. sigmaaldrich.com
For Chiral Gas Chromatography (GC) , derivatized cyclodextrins are commonly used as CSPs. gcms.cz These macromolecular structures create chiral cavities into which one enantiomer fits better than the other, enabling separation. gcms.cz The choice of the cyclodextrin (B1172386) derivative is crucial for achieving optimal resolution. sigmaaldrich.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) often utilizes CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated or bonded to a silica (B1680970) support. sigmaaldrich.comnih.gov These phases offer a wide range of applicability and high enantioselectivity due to the complex chiral environment created by the polymer's helical structure. sigmaaldrich.com The separation of diol enantiomers can be performed under normal-phase, reversed-phase, or supercritical fluid chromatography (SFC) conditions. hplc.eursc.org
Below is a table summarizing common chiral stationary phases used for the separation of chiral alcohols and diols.
Table 1: Examples of Chiral Stationary Phases (CSPs) for GC and HPLC
| Technique | CSP Class | Specific Example | Typical Analytes |
|---|---|---|---|
| GC | Derivatized Cyclodextrins | Permethylated β-cyclodextrin (e.g., Rt-βDEXm) | Saturated/Unsaturated Diols, Alcohols gcms.cz |
| GC | Derivatized Cyclodextrins | Trifluoroacetyl derivatized γ-cyclodextrin (e.g., CHIRALDEX G-TA) | Polyfunctional compounds, Alcohols sigmaaldrich.com |
| HPLC/SFC | Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) | Aromatic compounds, Alcohols, Diols sigmaaldrich.comsigmaaldrich.com |
| HPLC/SFC | Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) | Broad range of chiral compounds sigmaaldrich.com |
| HPLC | Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine (e.g., Regis Phenylglycine) | Compounds with π-basic groups, Alcohols hplc.eu |
Optical Rotation and Spectroscopic Methods for Chiral Purity Assessmentnih.gov
While chiral chromatography separates enantiomers, spectroscopic methods are employed to quantify their relative amounts, thus determining the enantiomeric excess (ee).
Optical Rotation is the classical method for assessing chiral purity. A pure enantiomer will rotate the plane of polarized light by a specific amount in a given solvent and at a specific temperature and wavelength. The measured rotation of a sample can be compared to the rotation of the pure enantiomer to calculate its purity. While fundamental, this method can be less accurate for samples with low ee values or when trace impurities are present.
Nuclear Magnetic Resonance (NMR) Spectroscopy has become a powerful and rapid tool for determining enantiomeric purity. rsc.org Since the NMR spectra of enantiomers are identical, a chiral derivatizing agent (CDA) is used to convert the diol enantiomers into a mixture of diastereomers. nih.govnih.gov These diastereomers have distinct NMR spectra, allowing for the integration of specific, well-resolved signals to accurately quantify the ratio of the original enantiomers. nih.govacs.org Boronic acids, such as 2-formylphenylboronic acid, are effective CDAs for diols, forming diastereomeric iminoboronate esters upon reaction with the diol and a chiral amine. rsc.orgnih.gov
Table 2: Chiral Derivatizing Agents (CDAs) for NMR-based Purity Assessment of Diols
| Derivatizing Agent System | Principle | NMR Technique | Reference |
|---|---|---|---|
| 2-Formylphenylboronic acid & (R)-α-Methylbenzylamine | Forms diastereomeric iminoboronate esters with distinct proton signals. | ¹H NMR | nih.govnih.gov |
| 2-Formyl-4-fluorophenylboronic acid & (R)-α-Methylbenzylamine | Forms fluorous-tagged diastereomers, enabling analysis by fluorine NMR. | ¹H NMR, ¹⁹F NMR | acs.org |
Computational Modeling for Reaction Mechanisms and Process Designrsc.orgucla.edu
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Mechanistic Insightsnih.govresearchgate.net
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are extensively used to model chemical reactions at the electronic level. acs.orgsolubilityofthings.com For the synthesis of (2R)-3-Methyl-1,2-butanediol, QM calculations can elucidate complex reaction mechanisms, identify transition states, and calculate activation energy barriers. rsc.orgsolubilityofthings.com This information is crucial for understanding the origins of stereoselectivity in asymmetric reactions. nih.gov For example, DFT calculations can model the transition state in an organocatalyzed aldol (B89426) reaction or a stereoselective reduction, revealing the specific non-covalent interactions that favor the formation of the desired (2R)-isomer. nih.govacs.org
For reactions in solution or involving large enzyme catalysts, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net In this approach, the reactive core of the system (e.g., the substrate and key catalyst residues) is treated with high-accuracy QM methods, while the surrounding environment (e.g., solvent molecules or the rest of the protein) is modeled using less computationally expensive molecular mechanics (MM) force fields. researchgate.net This dual approach provides a balance between accuracy and computational feasibility, allowing for the study of environmental effects on reaction pathways and selectivities. researchgate.net
Machine Learning (ML) Applications in Solvent and Catalyst Screeningornl.gov
Predictive Models for Yield and Selectivity Optimizationucla.edufrontiersin.org
Beyond screening, computational models can be built to directly predict the outcome of a reaction, such as its yield and stereoselectivity. ucla.edu Supervised learning models, including random forests and neural networks, can be trained on datasets from high-throughput experimentation (HTE) or data derived from QM calculations. ucla.edunih.gov
These models use "features" or "descriptors"—numerical representations of the molecules and reaction conditions—to learn the complex relationship between the inputs and the outputs. ucla.eduresearchgate.net For instance, a model could be trained to predict the enantiomeric excess of a reaction based on features describing the steric and electronic properties of the substrate, catalyst, and solvent. ucla.edu Such predictive tools enable chemists to perform in silico optimization, exploring a wide range of reaction parameters computationally before committing to expensive and time-consuming laboratory experiments, ultimately leading to more efficient and robust synthetic routes. frontiersin.orguni-pannon.hu
Table 3: Summary of Computational Methodologies and Their Applications
| Methodology | Core Principle | Application in Diol Research | Key Insights |
|---|---|---|---|
| QM (DFT) | Solves approximations of the Schrödinger equation to model electronic structure. solubilityofthings.com | Elucidating reaction mechanisms for diol synthesis. researchgate.netacs.org | Transition state geometries, activation energies, origin of stereoselectivity. |
| QM/MM | Combines high-level QM for the reactive center with MM for the environment. researchgate.net | Modeling enzyme-catalyzed or solution-phase reactions. | Effects of solvent or protein environment on reactivity and selectivity. |
| Machine Learning (ML) | Algorithms learn from data to make predictions or decisions. frontiersin.orgglbrc.org | High-throughput screening of solvents and catalysts. ornl.gov | Identification of optimal reaction conditions from a vast parameter space. |
| Predictive Modeling | Statistical or ML models are trained to predict reaction outcomes. ucla.edufrontiersin.org | Forecasting reaction yield and enantioselectivity. | In silico process optimization, reducing experimental effort. |
Emerging Research Areas and Future Perspectives
Sustainable Production Routes and Green Chemistry Principles
The shift towards environmentally friendly and sustainable chemical production has spurred research into green manufacturing routes for (2R)-3-methyl-1,2-butanediol. A key focus is the utilization of renewable feedstocks and the application of green chemistry principles to minimize waste and environmental impact.
One promising approach involves the bioconversion of renewable resources. For instance, research has demonstrated the potential of using lignocellulosic biomass, a non-food crop source, for the production of related diols like 2,3-butanediol (B46004). polyu.edu.hk This involves processes such as organosolv pretreatment of biomass to yield sugars that can then be fermented by microorganisms. polyu.edu.hk The integration of biorefinery techniques with existing agricultural industries, such as oil palm farming, presents a significant opportunity for creating a circular economy and improving the sustainability index of the production process. polyu.edu.hk
Another avenue being explored is the use of crude glycerol, a byproduct of biodiesel production, as a feedstock. kaist.ac.kr Metabolically engineered microorganisms, such as Klebsiella pneumoniae, have been successfully used to produce high-purity (R,R)-2,3-butanediol from crude glycerol, showcasing a sustainable and circular approach to biomass utilization. kaist.ac.kr This not only provides a value-added application for a waste stream but also contributes to the economic viability of biodiesel production. kaist.ac.kr
The principles of green chemistry are central to these sustainable production strategies. These principles emphasize waste prevention, the use of less hazardous chemical syntheses, and the utilization of renewable feedstocks. nih.gov The development of one-pot syntheses and the use of environmentally benign solvents are also key aspects being investigated to make the production of chiral diols like (2R)-3-methyl-1,2-butanediol more sustainable. nih.govdigitallibrary.co.in
Table 1: Sustainable Production Feedstocks and Methods
| Feedstock | Production Method | Key Advantages |
|---|---|---|
| Lignocellulosic Biomass | Biorefinery and Fermentation | Utilizes non-food crops, promotes a circular economy. polyu.edu.hk |
Integration of Biocatalysis and Chemical Catalysis in Hybrid Processes
The combination of biocatalysis and chemical catalysis in hybrid or cascade reactions is an emerging field with the potential to create highly efficient and selective synthetic routes. This approach leverages the high selectivity of enzymes with the broad reactivity of chemical catalysts. illinois.edu
Enzymatic catalysis offers mild reaction conditions and high stereoselectivity, which is crucial for the synthesis of chiral molecules like (2R)-3-methyl-1,2-butanediol. nih.gov Researchers are exploring the use of engineered enzymes and artificial metalloenzymes to perform specific catalytic functions under non-natural conditions. nih.gov Strategies such as enzyme immobilization and protein engineering are being employed to enhance enzyme stability and reusability, making biocatalytic processes more economically viable. nih.gov
Hybrid processes can involve sequential or concurrent catalytic steps. For example, a chemical catalyst could be used to convert a renewable feedstock into an intermediate, which is then further transformed by a biocatalyst to yield the final chiral product. illinois.edu This integration can lead to shorter synthetic routes, higher yields, and reduced waste generation compared to traditional multi-step syntheses. illinois.edu
A notable example of a hybrid system is the cell-free synthesis of (R,R)-2,3-butanediol from starch, which utilizes a mixture of lysates from different microorganisms. researchgate.net This approach combines the metabolic pathways of different organisms to achieve a desired transformation that would be difficult to accomplish with a single organism. researchgate.net
Table 2: Comparison of Catalytic Approaches
| Catalysis Type | Advantages | Challenges |
|---|---|---|
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. nih.gov | Enzyme stability, cofactor regeneration, substrate inhibition. |
| Chemical Catalysis | Broad reactivity, high throughput, well-established. | Lower selectivity, harsh conditions, use of toxic reagents. |
| Hybrid Catalysis | Combines advantages of both, shorter routes, higher yields. illinois.edu | Catalyst compatibility, process optimization. illinois.edu |
Novel Applications in Functional Materials and Bioactive Compound Synthesis
The unique stereochemistry of (2R)-3-methyl-1,2-butanediol makes it a valuable building block for the synthesis of novel functional materials and bioactive compounds. Its diol functionality allows for its incorporation into polymers, creating materials with specific properties. For instance, diols are used in the production of plastics and resins. ontosight.ai The chirality of (2R)-3-methyl-1,2-butanediol can impart specific optical or mechanical properties to these polymers.
In the realm of bioactive compounds, chiral diols are important precursors for the synthesis of pharmaceuticals and agrochemicals. The specific stereoisomer of a molecule can have a profound impact on its biological activity. Therefore, the availability of enantiopure (2R)-3-methyl-1,2-butanediol is critical for the development of new drugs and pesticides with improved efficacy and reduced side effects.
Research is also exploring the use of related diols as biostimulants in agriculture. Fermentation broths containing 2,3-butanediol have been shown to induce drought tolerance in plants, opening up new possibilities for sustainable agriculture. illinois.edu Furthermore, derivatives of diols, such as cyclic ketals and glycol ethers, are being investigated as green solvents and gasoline components. researchgate.netmdpi.com These derivatives can be synthesized from renewable diols and exhibit promising properties, such as high antiknock performance in gasoline blends. researchgate.netmdpi.com
Challenges and Opportunities in Scalability and Industrial Implementation
While the emerging research shows great promise, several challenges need to be addressed for the large-scale industrial implementation of (2R)-3-methyl-1,2-butanediol production. A primary challenge is the economic feasibility of sustainable production routes. The cost of renewable feedstocks and the efficiency of the conversion processes are critical factors that will determine the competitiveness of bio-based production compared to traditional chemical synthesis. polyu.edu.hk
For microbial fermentation processes, challenges include achieving high product titers, yields, and productivities. nih.gov Issues such as substrate inhibition and the accumulation of toxic byproducts can limit the efficiency of the fermentation process. nih.gov Downstream processing to purify the final product can also be energy-intensive and costly. illinois.edu
Despite these challenges, there are significant opportunities. Advances in metabolic engineering and synthetic biology are leading to the development of more robust and efficient microbial cell factories. nih.gov The optimization of fermentation conditions, such as through fed-batch cultivation, has been shown to significantly increase product concentrations. nih.gov
Intellectual Property Landscape and Patent Analysis
Trends in Patenting for (2R)-3-Methyl-1,2-butanediol Synthesis
Patenting activity for chiral diols, while not always specifying the (2R)-3-methyl-1,2-butanediol isomer, shows a consistent interest in developing efficient and environmentally friendly production methods. Analysis of patent filings reveals a trend moving from classical chemical synthesis towards more sustainable biotechnological routes.
Early patents in the broader field of butanediol (B1596017) synthesis often focused on chemical methods. For instance, methods for preparing 3-methyl-1,3-butanediol (B1361614), a related isomer, include the reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with an alcohol or the reaction of 3-methyl-3-buten-1-ol (B123568) with water in the presence of an acid catalyst. google.com A Chinese patent (CN102206135A) published in 2011 describes a method for producing 3-methyl-1,3-butanediol via the hydration of 3-methyl-3-butene-1-alcohol using a heterogeneous acid catalyst, highlighting a move towards more environmentally benign processes that avoid corrosive homogeneous catalysts like sulfuric acid. google.com
More recent trends indicate a significant shift towards biotechnological production of C4 diols like 2,3-butanediol (B46004). google.comresearchgate.net The economic and environmental advantages of microbial fermentation over chemical routes have spurred research and patent filings in this area. researchgate.net These developments, while often targeting the production of 2,3-butanediol isomers, lay the groundwork for the potential bio-based synthesis of other chiral butanediols like (2R)-3-methyl-1,2-butanediol. The focus of these patents is often on optimizing microbial strains, utilizing renewable feedstocks, and improving downstream processing and purification. google.comgoogle.comnih.gov
Patent Filings for Applications as Chiral Intermediates
The unique stereochemistry of (2R)-3-methyl-1,2-butanediol makes it a valuable chiral intermediate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai Patent filings reflect this importance, with many claims centered on the use of chiral diols as key building blocks.
Optically pure 1,2-diols and 1,3-diols are described as privileged structural motifs found in numerous natural products, pharmaceuticals, and chiral auxiliaries or ligands. nih.gov Consequently, patents are frequently filed to protect novel synthetic routes that utilize these diols. For example, chiral amino alcohols, which can be derived from chiral diols, are crucial intermediates in the synthesis of compounds targeted for treating conditions like Alzheimer's disease. google.com A US patent (US7737303B2) details the production of chirally pure amino alcohol intermediates for creating sulfonamide compounds that act as beta-amyloid inhibitors. google.com
The application of chiral diols extends to the synthesis of various biologically active compounds where specific stereochemistry is essential for efficacy. ontosight.ai The versatility of the diol functional group allows for its conversion into other key functionalities, making it a cornerstone in multi-step synthetic pathways protected by intellectual property.
Analysis of Key Patented Methodologies and Biotechnological Routes
A review of the patent literature reveals several key methodologies for the synthesis of butanediols and their derivatives, encompassing both chemical and biotechnological approaches.
Chemical Synthesis Methodologies: Patented chemical methods often focus on achieving high selectivity and yield while minimizing environmental impact.
Hydration of Alkenes: A patented method for producing 3-methyl-1,3-butanediol involves the hydration of 3-methyl-3-butene-1-alcohol with water over a heterogeneous acid catalyst. This approach is presented as a greener alternative to methods using corrosive acids like sulfuric acid, as it simplifies catalyst separation and reduces equipment corrosion. google.com
Prins Reaction: A patent describes the preparation of 3-methyl-1,3-butanediol from isobutylene (B52900) and formaldehyde (B43269) aqueous solution using a Pr-doped ceria catalyst. This method is noted for its simple product-catalyst separation, recyclability of the catalyst, and high yield. patsnap.com
Asymmetric Reduction: Recent research, which often forms the basis for patent applications, highlights the asymmetric reduction of keto alcohols to produce chiral diols with high enantiomeric purity. acs.orgnih.gov The use of chiral oxazaborolidine reagents is a key strategy in these reductions. nih.gov
Biotechnological Routes: The biotechnological production of 2,3-butanediol is a heavily patented area, with significant implications for the synthesis of other chiral diols. researchgate.net
Microbial Fermentation: Numerous patents describe methods for producing 2,3-butanediol through microbial fermentation using various microorganisms like Klebsiella pneumoniae, Paenibacillus polymyxa, and genetically engineered E. coli. google.comgoogle.comgoogle.com These organisms can produce different stereoisomers of 2,3-butanediol from renewable resources such as glucose or glycerol. google.com
Downstream Processing: Significant innovation, reflected in patent filings, has occurred in the purification of microbially produced diols. A US patent application (US20140238841A1) details a purification process involving nanofiltration membrane treatment and ion-exchange, followed by distillation with an alkaline substance to obtain high-purity 2,3-butanediol. google.com
The table below summarizes key patents and their methodologies relevant to the synthesis of (2R)-3-methyl-1,2-butanediol and related compounds.
| Patent / Application | Title | Key Methodology | Relevance to (2R)-3-Methyl-1,2-butanediol |
| CN102206135A | Preparation method of 3-methyl-1,3-butanediol | Catalytic hydration of 3-methyl-3-butene-1-alcohol using a heterogeneous acid catalyst. google.com | Demonstrates a patented green chemistry approach for a closely related butanediol isomer. google.com |
| US20140238841A1 | Process for producing 2,3-butanediol | Purification of microbially fermented 2,3-butanediol using nanofiltration, ion-exchange, and distillation. google.com | Details advanced purification techniques applicable to chiral diols produced via fermentation. google.com |
| US9452963B2 | Method for producing 1,3-butadiene (B125203) and/or 3-buten-2-ol | Dehydration of 2,3-butanediol (producible via fermentation) using scandium oxide as a catalyst. google.com | Highlights the use of bio-derived butanediol isomers as platform chemicals for further conversion. google.com |
| WO2018093210A2 | Cosmetic composition including 2,3-butanediol | Use of specific 2,3-butanediol stereoisomers as components in cosmetic formulations. google.com | Indicates patented applications for specific stereoisomers of related diols. google.com |
| CN112895697A | A kind of preparation method of 3-methyl-1,3-butanediol | Prins condensation and hydrolysis reaction of isobutylene and formaldehyde with a Pr-doped ceria catalyst. patsnap.com | Describes a catalytic method for a related isomer, emphasizing ease of separation and catalyst recycling. patsnap.com |
This analysis of the intellectual property landscape underscores the industrial importance of chiral diols like (2R)-3-methyl-1,2-butanediol. The patent trends show a clear trajectory towards sustainable and highly selective manufacturing processes, driven by the demand for these compounds as key chiral intermediates in high-value applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
